molecular formula C7H4Br2N2S B13106654 6,7-Dibromobenzo[d]thiazol-2-amine CAS No. 127977-73-5

6,7-Dibromobenzo[d]thiazol-2-amine

Cat. No.: B13106654
CAS No.: 127977-73-5
M. Wt: 308.00 g/mol
InChI Key: WABIJULFYFGUGM-UHFFFAOYSA-N
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Description

6,7-Dibromobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine atoms at the 6th and 7th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromobenzo[d]thiazol-2-amine typically involves the bromination of benzo[d]thiazol-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dibromobenzo[d]thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dibromobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorobenzo[d]thiazol-2-amine
  • 4,6-Dibromobenzo[d]thiazol-2-amine
  • 6-Fluorobenzo[d]thiazol-2-amine

Uniqueness

6,7-Dibromobenzo[d]thiazol-2-amine is unique due to the presence of two bromine atoms at specific positions on the benzothiazole ring, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its mono-brominated counterparts and has shown enhanced biological activities in various studies .

Properties

CAS No.

127977-73-5

Molecular Formula

C7H4Br2N2S

Molecular Weight

308.00 g/mol

IUPAC Name

6,7-dibromo-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11)

InChI Key

WABIJULFYFGUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)N)Br)Br

Origin of Product

United States

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